![molecular formula C8H9FN2O5S B6632613 (2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid is a chemical compound that is commonly known as FPA-124. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
FPA-124 inhibits the activity of PDE4 by binding to its catalytic site. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the immune response and inflammation. By inhibiting PDE4, FPA-124 increases the levels of cAMP, which in turn leads to the suppression of the immune response and inflammation.
Biochemical and Physiological Effects:
FPA-124 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to inhibit the activation of immune cells such as macrophages and T cells. In addition, FPA-124 has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPA-124 is its specificity for PDE4. Unlike other PDE4 inhibitors, FPA-124 does not inhibit other PDE isoforms, which reduces the risk of side effects. However, FPA-124 has a relatively short half-life, which limits its efficacy in vivo. In addition, FPA-124 has poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on FPA-124. One direction is to develop more potent and selective PDE4 inhibitors based on the structure of FPA-124. Another direction is to investigate the potential therapeutic applications of FPA-124 in other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems for FPA-124 could improve its efficacy and bioavailability in vivo.
Conclusion:
FPA-124 is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of PDE4, which plays a crucial role in the immune response and inflammation. FPA-124 has several biochemical and physiological effects and has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune disorders. However, its short half-life and poor solubility in aqueous solutions limit its efficacy in vivo. Future research on FPA-124 could lead to the development of more potent and selective PDE4 inhibitors and novel drug delivery systems.
Méthodes De Synthèse
The synthesis of FPA-124 involves several steps. The first step is the preparation of 5-fluoropyridin-3-amine, which is then reacted with sulfonyl chloride to obtain 5-fluoropyridin-3-ylsulfonamide. This compound is then treated with (2S)-3-hydroxypropanoic acid to obtain FPA-124. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
FPA-124 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a protein called phosphodiesterase 4 (PDE4), which plays a crucial role in the immune response and inflammation. FPA-124 has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various cancer cell lines.
Propriétés
IUPAC Name |
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O5S/c9-5-1-6(3-10-2-5)17(15,16)11-4-7(12)8(13)14/h1-3,7,11-12H,4H2,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWVTFOMUQODN-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)NCC(C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1S(=O)(=O)NC[C@@H](C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.